molecular formula C15H21N3OS B2491414 4-Cyclobutylidene-1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidine CAS No. 2310014-40-3

4-Cyclobutylidene-1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidine

Cat. No.: B2491414
CAS No.: 2310014-40-3
M. Wt: 291.41
InChI Key: PJGGCVMSKJIYSU-UHFFFAOYSA-N
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Description

4-Cyclobutylidene-1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidine is a complex organic compound that features a unique combination of cyclobutylidene, piperidine, and thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclobutylidene-1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidine typically involves multiple steps, starting with the preparation of the individual moieties followed by their coupling. One common approach is the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutylidene-1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-Cyclobutylidene-1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclobutylidene-1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidine involves its interaction with specific molecular targets. The thiadiazole moiety, for example, is known to interact with various enzymes and receptors, modulating their activity . This interaction can lead to a range of biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives and piperidine-containing molecules. Examples include:

Uniqueness

What sets 4-Cyclobutylidene-1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidine apart is its unique combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(4-cyclobutylidenepiperidin-1-yl)-(4-propylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3OS/c1-2-4-13-14(20-17-16-13)15(19)18-9-7-12(8-10-18)11-5-3-6-11/h2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGGCVMSKJIYSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N2CCC(=C3CCC3)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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